molecular formula C16H24N2O2 B5467469 2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide

2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide

Cat. No.: B5467469
M. Wt: 276.37 g/mol
InChI Key: HOSYGBOIKIBMCC-UHFFFAOYSA-N
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Description

2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide is an organic compound with a complex structure. It belongs to the class of organic compounds known as benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzamide group attached to a propyl chain and a 3,3-dimethylbutanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with N-propylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or esters.

Scientific Research Applications

2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,3-dimethylbutanoyl)amino]benzamide
  • 2-[(3,3-dimethylbutanoyl)amino]-3-methylbutanoic acid
  • 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid

Uniqueness

2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide is unique due to its specific structural features, such as the presence of both a benzamide group and a 3,3-dimethylbutanoyl group

Properties

IUPAC Name

2-(3,3-dimethylbutanoylamino)-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-5-10-17-15(20)12-8-6-7-9-13(12)18-14(19)11-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSYGBOIKIBMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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